molecular formula C20H24N2O2 B4490940 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-isopropylbenzamide

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-isopropylbenzamide

Cat. No.: B4490940
M. Wt: 324.4 g/mol
InChI Key: XOFWWYIBSXAZIN-UHFFFAOYSA-N
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Description

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-isopropylbenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a dimethylamino group, an oxoethyl group, and an isopropylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-isopropylbenzamide typically involves a multi-step process. One common method starts with the reaction of 4-isopropylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(dimethylamino)benzaldehyde in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include refluxing in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The oxoethyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-isopropylbenzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-isopropylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the oxoethyl group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide
  • N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethylbenzamide
  • N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-tert-butylbenzamide

Uniqueness

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-isopropylbenzamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in distinct reactivity and interaction profiles compared to its analogs, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14(2)16-7-9-17(10-8-16)20(24)21-18-11-5-15(6-12-18)13-19(23)22(3)4/h5-12,14H,13H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFWWYIBSXAZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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